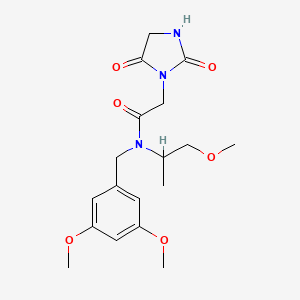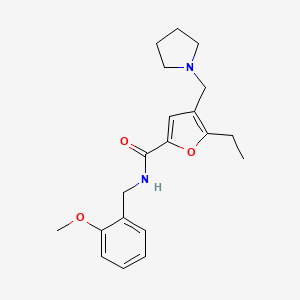amine](/img/structure/B5905615.png)
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine, also known as MMB-Chminaca, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2015 and has been reported to have potent psychoactive effects.
作用机制
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in the regulation of various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been reported to produce a range of biochemical and physiological effects, including analgesia, sedation, euphoria, and hallucinations. It has also been shown to increase heart rate, blood pressure, and body temperature, which may be related to its stimulant properties. Additionally, (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been reported to induce apoptosis in cancer cells, suggesting that it may have potential therapeutic applications in the treatment of cancer.
实验室实验的优点和局限性
One advantage of using (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for investigating the physiological and pharmacological effects of cannabinoid receptor activation. However, one limitation is that its psychoactive effects may make it difficult to interpret the results of experiments, particularly those involving behavior or cognition.
未来方向
There are several future directions for research on (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors, which may have fewer side effects and greater therapeutic potential. Another area of interest is the investigation of the potential of (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine as a treatment for cancer, either alone or in combination with other therapies. Finally, further research is needed to understand the long-term effects of (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine on brain function and behavior, particularly in individuals who use it recreationally.
合成方法
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine can be synthesized using a multistep process that involves the reaction of 2-thienylmethylamine with 4-(methylsulfonyl)benzyl chloride to form intermediate 1. The intermediate is then reacted with 2-methoxyethyl bromide to form (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine. The purity of the final product can be improved using chromatographic techniques.
科学研究应用
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been reported to have potent agonist activity at the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, mood, appetite, and memory. (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has also been shown to have a high affinity for these receptors, which may contribute to its potent psychoactive effects.
属性
IUPAC Name |
2-methoxy-N-[(4-methylsulfonylphenyl)methyl]-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-20-10-9-17(13-15-4-3-11-21-15)12-14-5-7-16(8-6-14)22(2,18)19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQROTXLTHNFFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=C(C=C1)S(=O)(=O)C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-benzoylpiperazin-1-yl)carbonyl]-6-methylpyridin-2(1H)-one](/img/structure/B5905535.png)
![(2,1,3-benzothiadiazol-4-ylmethyl)methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amine](/img/structure/B5905542.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B5905546.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B5905550.png)

![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5905563.png)
![2-[2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B5905575.png)

![3-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanamide](/img/structure/B5905595.png)
![4-[(4,6-dimethylquinolin-2-yl)amino]butan-1-ol](/img/structure/B5905601.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]propan-1-amine](/img/structure/B5905604.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B5905606.png)
![3-(1-{1-[(2,5-difluorophenyl)sulfonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5905608.png)
amine](/img/structure/B5905617.png)